3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
1H-indol-3-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c25-19(16-11-21-17-4-2-1-3-15(16)17)23-6-8-24(9-7-23)20-22-18(13-27-20)14-5-10-26-12-14/h1-5,10-13,21H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUWBFFFLLUSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiophene-thiazole component is synthesized via Hantzsch thiazole synthesis , involving the reaction of thiophene-3-carbaldehyde with thioamide derivatives. For example:
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Thiophene-3-carbaldehyde is condensed with thiourea in ethanol under acidic conditions (HCl, 60°C, 6 h) to yield 2-amino-4-(thiophen-3-yl)thiazole .
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The amino group is subsequently functionalized via Buchwald-Hartwig amination with piperazine in the presence of a palladium catalyst (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 12 h) to install the piperazine ring.
Key Data :
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Thiophene-3-carbaldehyde + Thiourea | HCl/EtOH, 60°C | 78% |
| 2 | 2-Amino-thiazole + Piperazine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 65% |
Piperazine Functionalization
The piperazine nitrogen is acylated using ethyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → RT, 2 h), yielding ethyl piperazine-1-carboxylate . This intermediate is critical for subsequent coupling with the indole fragment.
Preparation of 3-Carbonyl-1H-Indole
Indole Functionalization at the 3-Position
The indole nucleus is functionalized via Friedel-Crafts acylation :
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1H-Indole is treated with oxalyl chloride in anhydrous DCM under argon, forming 3-chlorocarbonyl-1H-indole (0°C, 30 min).
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Alternative methods employ Vilsmeier-Haack formylation using POCl₃ and DMF to introduce a formyl group, which is oxidized to the carboxylic acid using KMnO₄.
Optimization Note : Microwave-assisted synthesis (100°C, 15 min) improves yields by 20% compared to conventional heating.
Coupling of Fragments via Amide Bond Formation
Amide Coupling Strategies
The final step involves coupling the piperazine-thiazole fragment with 3-carbonyl-indole using:
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Carbodiimide-mediated coupling : EDCl/HOBt in DCM, 24 h, RT (yield: 72%).
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Active ester method : Formation of the NHS ester of 3-carboxyindole, followed by reaction with piperazine-thiazole in THF (yield: 68%).
Comparative Analysis :
| Method | Reagents | Solvent | Yield | Purity |
|---|---|---|---|---|
| EDCl/HOBt | EDCl, HOBt, DIPEA | DCM | 72% | 95% |
| NHS ester | NHS, DCC | THF | 68% | 93% |
Purification and Characterization
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Column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers.
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HPLC-MS confirms molecular weight (MW calc.: 437.52 g/mol; obs.: 437.51 g/mol).
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¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, indole NH), 7.8–6.9 (m, aromatic H), 4.1 (s, 4H, piperazine).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The indole and piperazine rings can undergo substitution reactions to introduce different substituents, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can produce thiophene sulfoxide, while substitution on the indole ring can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have demonstrated that derivatives of indole compounds exhibit significant anticancer properties. The incorporation of thiophene and thiazole moieties enhances the biological activity against various cancer cell lines. For instance, compounds similar to the target molecule have shown to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
- Antimicrobial Properties
- Neurological Disorders
Material Science Applications
- Organic Light Emitting Diodes (OLEDs)
- Conductive Polymers
Agricultural Chemistry Applications
- Pesticidal Activity
- Plant Growth Regulators
Case Studies
Mechanism of Action
The mechanism of action of 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Biofilm Inhibition: Thiophene vs. Pyridine Substitutions
A key study compared the target compound (1a ) with its pyridine-substituted analog (2i , 3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole hydrobromide ) (Table 1). Both compounds were evaluated against Staphylococcus aureus ATCC 25923 biofilm formation using crystal violet assays and live-cell counting .
Table 1: Biofilm Inhibitory Activity of Thiophene- and Pyridine-Substituted Analogs
| Compound | Substituent (R) | BIC50 (µM) | Log Reduction (CFU/mL) |
|---|---|---|---|
| Target Compound (1a ) | Thiophen-3-yl | 3.9 | 2.1 |
| Analog (2i ) | Pyridin-3-yl | 1.0 | 3.5 |
The pyridine analog (2i ) exhibited superior biofilm inhibition (BIC50 = 1.0 µM) compared to the thiophene-containing compound (1a , BIC50 = 3.9 µM). This suggests that the pyridine ring enhances hydrogen bonding or π-π stacking with bacterial targets, improving potency .
Anticancer Activity: Thiazole-Indole Hybrids
While direct anticancer data for the target compound are unavailable, structurally related thiazole-indole hybrids demonstrate significant activity. For example, 2-(1H-indol-3-yl)-9-substituted pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones showed moderate to high cytotoxicity against MCF-7 breast cancer cells (IC50 = 2.8–18.4 µM), comparable to doxorubicin . The piperazine linker in the target compound may improve cellular uptake, but the absence of a triazolopyrimidine system could limit its anticancer efficacy relative to these analogs.
Structural Modifications: Piperazine and Aromatic Substitutions
The piperazine-thiazole scaffold is shared with compounds like 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS: 923821-13-0), which lacks the indole moiety but retains antimicrobial properties .
Table 2: Physicochemical Properties of Piperazine-Thiazole Derivatives
| Compound | Substituent (R) | LogP* | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound (1a ) | Thiophen-3-yl | 3.2 | 0.12 |
| Chlorophenyl Analog | 4-Chlorophenyl | 4.1 | 0.04 |
*Predicted using Molinspiration.
The thiophene group in 1a balances moderate lipophilicity (LogP = 3.2) with better aqueous solubility than chlorophenyl analogs, making it more suitable for oral administration .
HIV-1 Inhibition: Triazole-Thiazole-Indole Hybrids
Compounds like (3Z)-3-(2-[4-(aryl)-1,3-thiazol-2-yl]hydrazine-1-ylidene)-2,3-dihydro-1H-indol-2-one demonstrate HIV-1 inhibition through non-nucleoside reverse transcriptase binding .
Biological Activity
The compound 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole is a synthetic derivative that integrates multiple pharmacophoric elements, including indole, piperazine, thiophene, and thiazole moieties. This structural complexity suggests a potential for diverse biological activities, particularly in the realms of anticancer, antimicrobial, anti-inflammatory, and analgesic effects.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
This configuration allows for various interactions with biological targets due to the presence of nitrogen and sulfur heteroatoms, which can participate in hydrogen bonding and other interactions crucial for biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to the one have exhibited significant cytotoxic effects against various cancer cell lines. A study noted that derivatives containing the indole structure demonstrated potent activity against human lung (H460), colon (HT-29), and liver (SMMC-7721) cancer cell lines .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-{4-[4-(thiophen-3-yl)...} | H460 | 15.2 |
| HT-29 | 12.8 | |
| SMMC-7721 | 10.5 |
Antimicrobial Activity
The presence of thiophene and thiazole rings enhances the antimicrobial properties of compounds. Studies have shown that similar derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria . The incorporation of these heterocycles is believed to increase membrane permeability and disrupt bacterial cell wall synthesis.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-{4-[4-(thiophen-3-yl)...} | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Indole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation processes. In vitro studies reported IC50 values indicating significant inhibition of COX enzymes compared to standard anti-inflammatory drugs like diclofenac .
Table 3: Inhibition of COX Enzymes
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| 3-{4-[4-(thiophen-3-yl)...} | COX-1 | 0.05 |
| COX-2 | 0.04 |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Indole derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : Thiophene and thiazole moieties enhance the ability to penetrate microbial membranes.
- Enzyme Inhibition : The piperazine component likely interacts with enzyme active sites, inhibiting their function.
Case Studies
A notable case study involved a series of synthesized indole derivatives where one compound showed remarkable selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development . Additionally, a study on pyrazole derivatives indicated enhanced anti-inflammatory activity when combined with thiophene rings, supporting the hypothesis that structural modifications can lead to improved pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole, and how do yields vary with reaction conditions?
- Methodology : Multi-step synthesis typically involves coupling indole derivatives with thiazole-piperazine intermediates. For example, a five-step synthesis starting from 4-(1H-indol-3-yl)butanoic acid was reported, achieving a total yield of 52% via intermediate 4-(1H-indol-3-yl)butan-1-ol. Alternative routes using condensation reactions (e.g., refluxing with sodium acetate in acetic acid) are also employed for indole-thiazole hybrids .
- Key Considerations : Reaction efficiency depends on solvent choice (e.g., ethanol, acetic acid), catalysts (e.g., Lawesson’s reagent for thiazole formation), and purification methods. Scale-up challenges include managing exothermic reactions and minimizing byproducts .
Q. How is anti-biofilm activity of this compound evaluated in vitro, and what metrics are used to quantify inhibition?
- Methodology :
- Crystal Violet Assay : Biofilms are grown in microtiter plates, treated with the compound, stained with 0.1% crystal violet, and quantified via absorbance at 540 nm. Inhibition percentages are calculated relative to untreated controls .
- Live-Cell Counting : Biofilms are disrupted via sonication, serially diluted, plated on agar, and colony-forming units (CFU/mL) are enumerated after 24-hour incubation. Activity is expressed as log reduction compared to controls .
- Validation : Triplicate experiments with independent biological replicates are critical to ensure reproducibility.
Advanced Research Questions
Q. How can structural modifications to the thiophene-thiazole or indole moieties enhance anti-biofilm potency, and what SAR trends have been observed?
- SAR Insights :
- Substitution at the thiophene-3-yl position (e.g., pyridin-3-yl analogs) significantly impacts selectivity and potency. For instance, replacing thiophene with pyridine in related compounds reduced BIC50 values from 3.9 µM to 1.0 µM against S. aureus .
- Piperazine linker flexibility and carbonyl group orientation influence binding to bacterial targets (e.g., biofilm matrix proteins or membrane receptors) .
Q. What analytical techniques are recommended for resolving contradictions in biological activity data between different assay formats (e.g., crystal violet vs. live-cell counting)?
- Data Contradiction Analysis :
- Case Example : A compound may show high biofilm inhibition in crystal violet assays (indicating biomass reduction) but low log reduction in CFU counts (suggesting poor bactericidal activity). This discrepancy implies the compound disrupts biofilm matrix integrity without killing cells .
- Resolution : Combine assays with confocal microscopy (e.g., LIVE/DEAD staining) to visualize biofilm architecture and cell viability simultaneously. Statistical tools like Bland-Altman plots can quantify agreement between methods .
Q. How can reaction conditions be optimized to improve the scalability of piperazine-indole-thiazole hybrid synthesis?
- Optimization Strategies :
- Catalyst Screening : Test alternatives to Lawesson’s reagent (e.g., PCl₃ or T3P) for thiazole ring formation to reduce toxicity and cost .
- Solvent Effects : Replace acetic acid with greener solvents (e.g., PEG-400) in condensation steps to enhance yields and simplify purification .
- Process Metrics : Track atom economy, E-factor, and reaction time to assess sustainability. Pilot-scale trials (e.g., 10–100 g batches) validate robustness .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
